molecular formula C7H12N2 B118681 2-(Diethylamino)prop-2-enenitrile CAS No. 156756-33-1

2-(Diethylamino)prop-2-enenitrile

Cat. No.: B118681
CAS No.: 156756-33-1
M. Wt: 124.18 g/mol
InChI Key: WOLBRONLFAYLEM-UHFFFAOYSA-N
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Description

2-(Diethylamino)prop-2-enenitrile is a nitrile-containing compound characterized by a diethylamino group attached to a propenenitrile backbone. Its structure features a conjugated system with electron-withdrawing (nitrile) and electron-donating (diethylamino) groups, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

156756-33-1

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

2-(diethylamino)prop-2-enenitrile

InChI

InChI=1S/C7H12N2/c1-4-9(5-2)7(3)6-8/h3-5H2,1-2H3

InChI Key

WOLBRONLFAYLEM-UHFFFAOYSA-N

SMILES

CCN(CC)C(=C)C#N

Canonical SMILES

CCN(CC)C(=C)C#N

Synonyms

2-Propenenitrile,2-(diethylamino)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Variations

The table below highlights key structural differences between 2-(Diethylamino)prop-2-enenitrile and similar compounds:

Compound Name Substituents Key Functional Groups Molar Mass (g/mol)
This compound Diethylamino, nitrile -C≡N, -N(CH₂CH₃)₂ N/A
2-(2,2-Dimethylpropanoyl)-3,3-bis(prop-2-ynylamino)prop-2-enenitrile 2,2-Dimethylpropanoyl, bis(propynylamino) -C≡N, -C(O)C(CH₃)₃, -NHC≡C-CH₂ 243.3
3-(Dimethylamino)-2-[(4-fluorophenyl)sulfanyl]prop-2-enenitrile Dimethylamino, 4-fluorophenylsulfanyl -C≡N, -N(CH₃)₂, -S-C₆H₄F 243.3 (C₁₁H₉ClO₄)*
2-Amino-2-methylpropanenitrile Amino, methyl -C≡N, -NH₂, -CH(CH₃) 98.13
Key Observations:
  • Electronic Effects: The nitrile group’s electron-withdrawing nature is modulated by substituents like diethylamino (electron-donating) or sulfanyl (electron-withdrawing), influencing reactivity in cycloadditions or Michael additions .

Reactivity Trends

  • Deprotection: Ethanol hydrazine hydrate effectively removes 2-cyano-2-ethoxycarbonyl groups (), suggesting similar strategies could apply to the target compound .
  • NMR Shifts: In analogues like 12b (), 'HNMR shows δ 6.8–7.2 ppm for aromatic protons, while nitrile protons resonate at δ 2.5–3.0 ppm. Diethylamino groups may exhibit distinct splitting patterns due to -CH₂CH₃ protons .

Physical and Chemical Properties

Melting Points and Stability

Compound Melting Point (°C) Stability Notes
12b () >270 High stability due to aromaticity
13a () 227–231 Moderate thermal stability
2-Amino-2-methylpropanenitrile N/A Likely hygroscopic (amino group)

The target compound’s melting point is expected to be lower than 12b due to the absence of aromatic rings but higher than 13a due to the diethylamino group’s bulk .

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